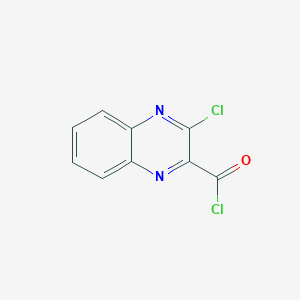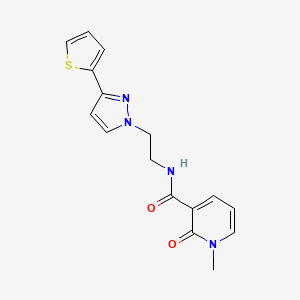
1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule with a structure that lends itself to various applications in chemistry, biology, medicine, and industrial processes. This compound is characterized by a pyridine ring fused with diverse functional groups, providing significant versatility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the pyridine core. Starting materials such as nicotinic acid derivatives are often employed.
Common reagents include acetic anhydride, which aids in acetylation, and ammonium acetate, which acts as a catalyst in cyclization reactions.
Key reaction conditions involve controlled temperatures, often in the range of 80-100°C, and the presence of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Large-scale production can involve continuous flow synthesis, optimizing reaction times and yields.
Automated reactors may be employed to monitor reaction conditions precisely, ensuring reproducibility and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl group to form a carboxylic acid derivative.
Reduction: : The keto group at position 2 can be reduced to form an alcohol, employing reducing agents such as sodium borohydride.
Substitution: : The thiophene moiety allows for electrophilic substitution reactions, introducing various substituents on the ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Friedel-Crafts alkylation or acylation with catalysts like aluminum chloride.
Major Products
From oxidation: carboxylic acids.
From reduction: alcohols.
From substitution: functionalized thiophenes.
Applications De Recherche Scientifique
Chemistry
Catalysis: : As a ligand in transition metal complexes for catalyzing organic reactions.
Organic Synthesis: : Used in multistep syntheses to create complex molecules with potential pharmaceutical applications.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, aiding in the study of metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: : Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
Molecular Targets and Pathways
The compound interacts with specific enzymes, inhibiting their activity through binding at the active site.
It may also disrupt cellular pathways by interacting with protein kinases, affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar compounds include 1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide and 1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide.
Unique features of 1-methyl-2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide include the presence of the thiophene ring, which imparts additional aromaticity and potential for varied chemical reactivity.
List of Similar Compounds
1-methyl-2-oxo-N-(2-phenylethyl)-1,2-dihydropyridine-3-carboxamide
1-methyl-2-oxo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
1-methyl-2-oxo-N-(2-(4-nitrophenyl)-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
There you have it. This should provide a comprehensive overview of this compound. Intriguing, huh?
Propriétés
IUPAC Name |
1-methyl-2-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-19-8-2-4-12(16(19)22)15(21)17-7-10-20-9-6-13(18-20)14-5-3-11-23-14/h2-6,8-9,11H,7,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDAHIUPRBIAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


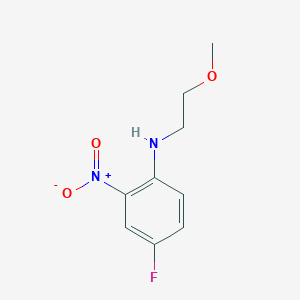
![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)
![Methyl 4-(2-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2731576.png)
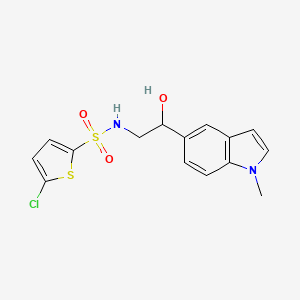
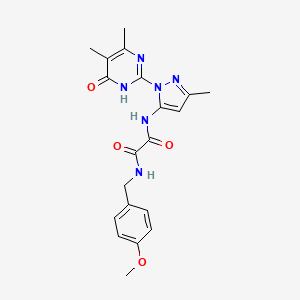
![2-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)
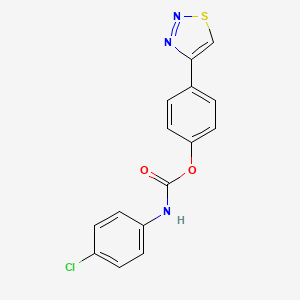
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)

